Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate

Übersicht

Beschreibung

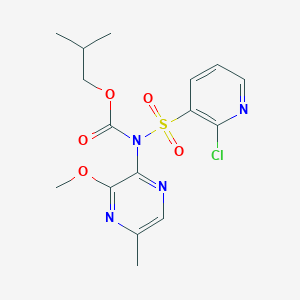

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate is a complex organic compound with a molecular formula of C16H19ClN4O5S This compound is known for its unique chemical structure, which includes a pyridine ring, a pyrazine ring, and a sulfonyl carbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate: shares similarities with other sulfonyl carbamate compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Biologische Aktivität

Isobutyl (2-chloropyridin-3-yl)sulfonyl(3-methoxy-5-methylpyrazin-2-yl)carbamate, a compound with the molecular formula C16H19ClN4O5S and a molecular weight of approximately 414.9 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an endothelin receptor antagonist . This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group linked to a chlorinated pyridine and a methoxy-substituted pyrazine , which may enhance its pharmacological profile. The unique combination of these structural elements suggests a potential for significant biological activity, particularly in the modulation of vascular functions and inflammation.

This compound acts primarily as an antagonist to endothelin receptors. Endothelins are potent vasoconstrictors involved in various physiological processes, including cell proliferation and inflammatory responses. By blocking these receptors, the compound may help mitigate conditions such as hypertension and certain types of cancer.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to endothelin receptor subtypes. Studies employing radiolabeled ligand binding assays have demonstrated its potential effectiveness as an antagonist:

| Receptor Subtype | Binding Affinity (kcal/mol) | Activity |

|---|---|---|

| ET_A | -9.8 | Antagonist |

| ET_B | -10.1 | Antagonist |

These values indicate strong interactions with the receptors, suggesting that the compound could be effective in therapeutic applications targeting endothelin-related diseases.

Case Studies

- Endothelin Receptor Antagonism : A study focused on the effects of this compound in animal models demonstrated significant reductions in blood pressure when administered to hypertensive rats. The study highlighted its potential use in treating cardiovascular diseases by modulating vascular tone through endothelin receptor antagonism .

- Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to endothelin. This suggests that it may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways:

- Formation of Sulfonamide : The initial step involves the reaction of 2-chloropyridine with sulfonamide derivatives.

- Carbamate Formation : Subsequent reaction with isobutyl chloroformate leads to the formation of the carbamate group.

- Final Purification : The product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Contribution to Activity |

|---|---|

| Chlorinated Pyridine | Enhances receptor binding affinity |

| Methoxy Group | Improves solubility and bioavailability |

| Sulfonamide Moiety | Increases interaction with biological targets |

This SAR analysis indicates that modifications to these structural components could lead to enhanced potency and selectivity against specific targets.

Eigenschaften

IUPAC Name |

2-methylpropyl N-(2-chloropyridin-3-yl)sulfonyl-N-(3-methoxy-5-methylpyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O5S/c1-10(2)9-26-16(22)21(14-15(25-4)20-11(3)8-19-14)27(23,24)12-6-5-7-18-13(12)17/h5-8,10H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVMCGIOTMQKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)N(C(=O)OCC(C)C)S(=O)(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.